

Physical and chemical properties of D-Fructose-13C3-1

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Compound of Interest

Compound Name: D-Fructose-13C3-1

Cat. No.: B12384721

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An In-depth Technical Guide to D-Fructose-1,2,3-¹³C₃

This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and metabolic fate of D-Fructose-1,2,3-¹³C₃. This isotopically labeled monosaccharide is a crucial tool for researchers, scientists, and professionals in drug development, particularly in the fields of metabolic research and tracer studies.

Physicochemical Properties

D-Fructose-1,2,3-¹³C₃ is a stable, non-radioactive isotopologue of D-Fructose, where the carbon atoms at positions 1, 2, and 3 are replaced with the heavy isotope of carbon, ¹³C. This labeling provides a distinct mass signature, allowing it to be traced and distinguished from its endogenous, unlabeled counterpart in biological systems.

General Properties

The physical and chemical properties of D-Fructose-1,2,3-¹³C₃ are expected to be very similar to those of unlabeled D-Fructose, with the primary difference being its molecular weight.

| Property | Value | Source |
|-------------------|---|--------|
| Synonyms | D-(-)-Fructose-1,2,3- ¹³ C ₃ , D-Levulose-1,2,3- ¹³ C ₃ | [1] |
| Molecular Formula | C ₃ ¹³ C ₃ H ₁₂ O ₆ | [1] |
| Molecular Weight | 183.13 g/mol | |
| Appearance | White crystalline solid | [2] |
| Odor | Odorless | [2] |
| Taste | Sweet | [2] |

Solubility

| Solvent | Solubility |
|---------|------------|
| Water | Good |
| Ethanol | Soluble |
| Ether | Insoluble |

Note: Specific solubility data for D-Fructose-1,2,3-¹³C₃ is not readily available. The information provided is based on the known solubility of unlabeled D-Fructose.

Spectroscopic Data

Isotopic labeling at the C1, C2, and C3 positions will result in distinct shifts and splitting patterns in the ¹³C NMR spectrum compared to the unlabeled compound. The mass spectrum will show a molecular ion peak corresponding to the increased molecular weight.

| Technique | Expected Observations |
|---------------------|---|
| ^{13}C NMR | Signals for C1, C2, and C3 will be significantly enhanced and will exhibit ^{13}C - ^{13}C coupling. Chemical shifts will be similar to unlabeled fructose. |
| ^1H NMR | The proton spectrum will be more complex due to ^1H - ^{13}C coupling for protons attached to or near the labeled carbons. |
| Mass Spectrometry | The molecular ion peak will be observed at m/z corresponding to 183.13 (for $[\text{M}]^+$), with other fragmentation patterns being influenced by the positions of the heavy carbons. |

Experimental Protocols

D-Fructose-1,2,3- $^{13}\text{C}_3$ is primarily used as a tracer in metabolic studies. The following are generalized protocols for its use and analysis.

Synthesis and Purification of Isotopically Labeled Fructose

While a specific protocol for the synthesis of D-Fructose-1,2,3- $^{13}\text{C}_3$ is not detailed in the provided search results, general methods for the synthesis of isotopically labeled sugars involve either enzymatic or chemical approaches.

General Synthetic Approach:

- **Starting Material:** A commercially available ^{13}C -labeled precursor, such as ^{13}C -labeled glucose or a smaller labeled fragment.
- **Enzymatic or Chemical Conversion:** Utilization of specific enzymes (e.g., isomerases) or a series of chemical reactions to convert the labeled precursor into the desired labeled fructose.

- **Purification:** The synthesized D-Fructose-1,2,3- $^{13}\text{C}_3$ is typically purified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or column chromatography to separate it from reactants and byproducts.

Quantification and Analysis

The analysis of D-Fructose-1,2,3- $^{13}\text{C}_3$ and its metabolites is crucial for tracer studies.

2.2.1. Sample Preparation from Biological Matrices:

- **Extraction:** Metabolites are extracted from cells, tissues, or biofluids using a solvent system, often a mixture of methanol, acetonitrile, and water, to precipitate proteins and extract a broad range of metabolites.
- **Derivatization (Optional):** For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), polar metabolites like sugars are often derivatized to increase their volatility.

2.2.2. Analytical Techniques:

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^{13}C NMR is a powerful tool for determining the position and extent of isotopic labeling in metabolites. It can be used to trace the fate of the ^{13}C atoms from fructose as it is metabolized.
 - **Protocol Outline:**
 - Dissolve the extracted and purified metabolites in a suitable deuterated solvent (e.g., D_2O).
 - Acquire ^{13}C NMR spectra on a high-field NMR spectrometer.
 - Analyze the spectra to identify ^{13}C -labeled metabolites and determine the isotopic enrichment at specific carbon positions.
- **Mass Spectrometry (MS):** Coupled with either Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), MS is highly sensitive for detecting and quantifying isotopically labeled compounds.
 - **Protocol Outline:**

- Separate the metabolites using either GC or LC.
- Introduce the separated compounds into the mass spectrometer.
- Monitor for the specific mass-to-charge ratio (m/z) of D-Fructose-1,2,3- $^{13}\text{C}_3$ and its expected metabolites to determine their abundance.

Metabolic Pathway

In biological systems, particularly in the liver, fructose is metabolized through a specific pathway known as fructolysis. The use of D-Fructose-1,2,3- $^{13}\text{C}_3$ allows for the precise tracing of the carbon backbone through this pathway.

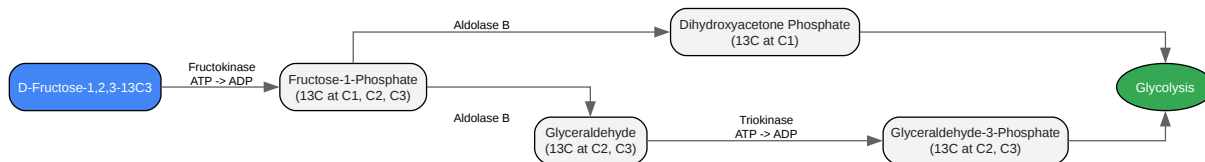
Fructolysis Pathway

- **Phosphorylation:** Fructose is first phosphorylated by fructokinase to form fructose-1-phosphate.
- **Cleavage:** Aldolase B then cleaves fructose-1-phosphate into two triose phosphates: dihydroxyacetone phosphate (DHAP) and glyceraldehyde.
- **Entry into Glycolysis:** DHAP can directly enter the glycolytic pathway. Glyceraldehyde is phosphorylated by triokinase to glyceraldehyde-3-phosphate, which also enters glycolysis.

The ^{13}C labels from D-Fructose-1,2,3- $^{13}\text{C}_3$ will be incorporated into these glycolytic intermediates and can be further traced into downstream metabolic pathways such as gluconeogenesis, the pentose phosphate pathway, and the tricarboxylic acid (TCA) cycle.

Visualization of Fructose Metabolism

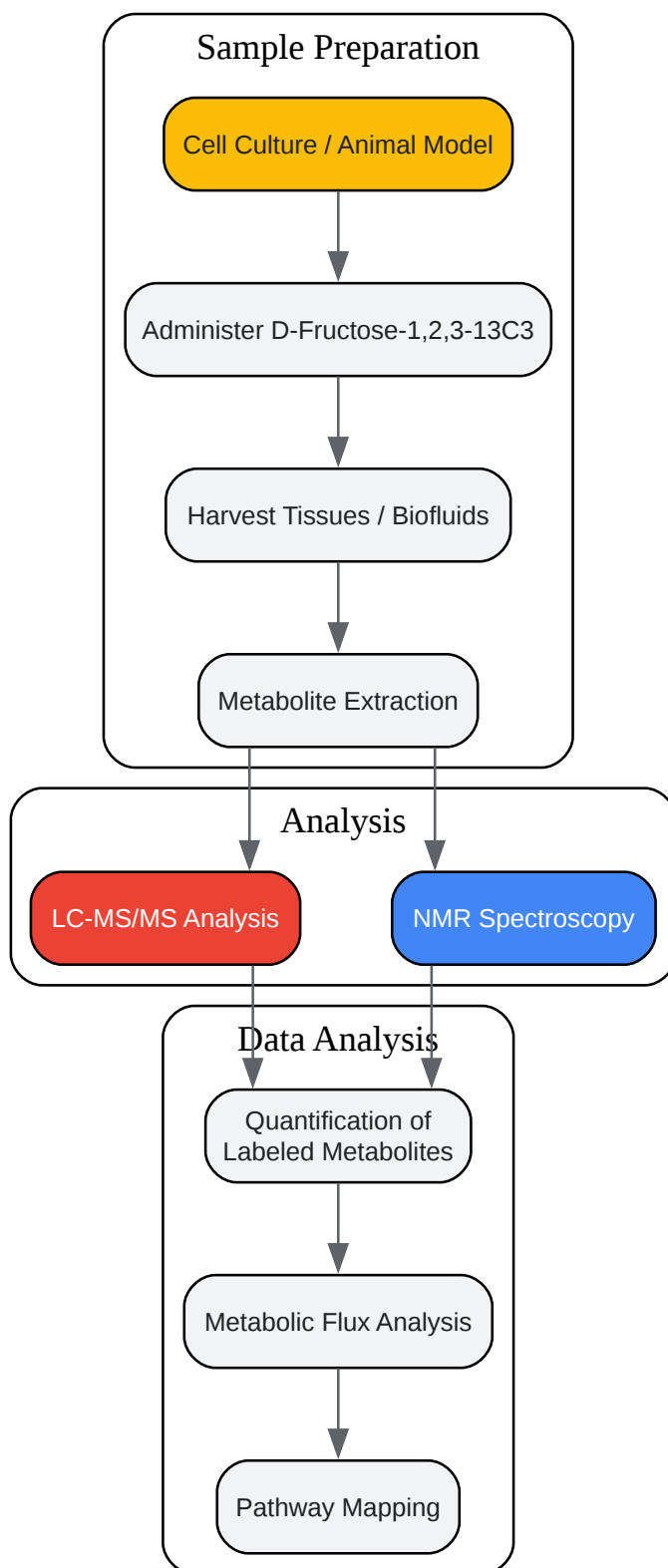
The following diagram illustrates the initial steps of fructose metabolism and how the ^{13}C labels from D-Fructose-1,2,3- $^{13}\text{C}_3$ would be distributed.



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Fructose Metabolism Pathway

This workflow diagram illustrates the experimental process for a typical tracer study using D-Fructose-1,2,3-¹³C₃.



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Experimental Workflow for Tracer Studies

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References

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